molecular formula C24H25ClN4O5S B2964109 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride CAS No. 1052538-21-2

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride

Cat. No.: B2964109
CAS No.: 1052538-21-2
M. Wt: 517
InChI Key: PCNPEPMAMPJQQH-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiazole ring, a dioxino group, and a pyrrolidinyl benzamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as its potential as an anti-cancer or anti-inflammatory agent.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dioxino Group: This step may involve the reaction of the benzothiazole intermediate with a diol under acidic conditions.

    Attachment of the Pyrrolidinyl Benzamide Moiety: This can be done through amide bond formation using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the dioxino group.

    Reduction: Reduction reactions may target the amide bond or the benzothiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents may be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings.

    Dioxino Compounds: Molecules containing the dioxino group.

    Pyrrolidinyl Benzamides: Compounds with the pyrrolidinyl benzamide moiety.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S.ClH/c1-26(2)9-10-27(24-25-17-13-18-19(14-20(17)34-24)33-12-11-32-18)23(31)15-3-5-16(6-4-15)28-21(29)7-8-22(28)30;/h3-6,13-14H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNPEPMAMPJQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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